2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate typically involves the reaction of 2,6-dichloro-3-methylaniline with anthranilic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond . The reaction conditions generally include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets include the active sites of COX enzymes, and the pathways involved are the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen.
Uniqueness
2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and potency . Its dichloro and methyl substituents contribute to its stability and efficacy as an anti-inflammatory agent .
Properties
Molecular Formula |
C14H10Cl2NO2- |
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Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/p-1 |
InChI Key |
SBDNJUWAMKYJOX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl |
Origin of Product |
United States |
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